molecular formula C22H25N3O5 B2982061 N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 874805-19-3

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2982061
CAS No.: 874805-19-3
M. Wt: 411.458
InChI Key: XYVPMVYBGPGRJO-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex molecular structure, which includes multiple functional groups and a fused ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone core. This can be achieved through the cyclization of amino alcohols with chloroformates or carbonates

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool for probing biological processes.

Medicine: In medicine, this compound may be explored for its therapeutic potential. Its structural complexity and functional groups could make it suitable for drug development, particularly in the areas of anti-inflammatory and analgesic agents.

Industry: In industry, this compound could be used in the development of new materials, such as polymers and coatings. Its chemical properties may also be exploited in the creation of advanced chemical sensors and diagnostic tools.

Mechanism of Action

The mechanism by which N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to desired biological outcomes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its catalytic activity.

Comparison with Similar Compounds

  • N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

  • N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(3-methylbenzyl)oxalamide

Uniqueness: N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological and chemical properties compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-15-3-5-16(6-4-15)13-23-20(26)21(27)24-14-19-25(11-12-30-19)22(28)17-7-9-18(29-2)10-8-17/h3-10,19H,11-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVPMVYBGPGRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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